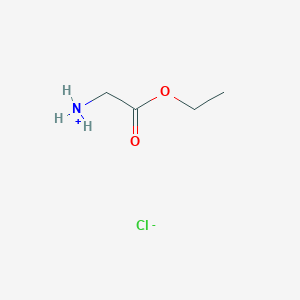

Glycine ethyl ester hydrochloride

概要

説明

Glycine ethyl ester hydrochloride is a chemical compound with the molecular formula C4H9NO2·HCl. It is a derivative of glycine, an amino acid, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its role as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

Glycine ethyl ester hydrochloride can be synthesized through several methods. One common method involves the reaction of glycine with ethanol and hydrogen chloride. The process typically involves the following steps :

Preparation of Hydrochloric Acid-Ethanol Solution: Dehydrated ethanol is mixed with anhydrous hydrogen chloride to form a hydrochloric acid-ethanol solution.

Reaction with Glycine: Glycine is added to the hydrochloric acid-ethanol solution, and the mixture is allowed to react under controlled conditions.

Distillation and Recovery: After the reaction is complete, ethanol and ethyl formate are distilled and recovered.

Purification: The product is washed with an alcohol-ether mixture, filtered, concentrated, recrystallized, and vacuum-dried to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of reactors and distillation units to ensure efficient production and high yield .

化学反応の分析

Types of Reactions

Glycine ethyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to produce glycine and ethanol.

Condensation Reactions: It can react with other compounds to form peptides and other organic molecules.

Common Reagents and Conditions

Hydrochloric Acid: Used in the synthesis and hydrolysis reactions.

Ethanol: Acts as a solvent and reactant in the synthesis process.

Nucleophiles: Various nucleophiles can be used in substitution reactions.

Major Products Formed

Glycine: Formed through hydrolysis.

Peptides: Formed through condensation reactions with other amino acids or compounds.

科学的研究の応用

Pharmaceutical Development

Glycine ethyl ester hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its applications in drug development include:

- Anti-inflammatory Drugs : It serves as a key precursor for the synthesis of anti-inflammatory agents, particularly those targeting neurological disorders .

- Protein Derivatization : The compound is utilized in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide for carboxyl-foot printing studies of proteins, facilitating specific derivatization of glutamate and aspartate side chains under physiological conditions .

Biochemical Research

In biochemical research, this compound plays a crucial role in studying amino acids and protein synthesis. Its applications include:

- Metabolic Pathway Analysis : By providing insights into cellular functions and metabolic pathways, it aids researchers in understanding complex biochemical processes .

- Protein Studies : The compound's ability to modify protein structures makes it essential for exploring protein interactions and functions .

Food Industry

This compound finds utility in the food industry as follows:

- Flavor Enhancer : It is employed to enhance the taste of various food products, contributing to improved sensory qualities .

- Preservative : The compound helps extend the shelf life of food items by acting as a preservative, thus maintaining product quality over time .

Agricultural Applications

In agriculture, this compound is used for:

- Fertilizers and Pesticides : It enhances nutrient uptake in plants and is incorporated into formulations for fertilizers and pesticides, promoting better growth and protection against pests .

Cosmetic Formulations

The cosmetic industry utilizes this compound for its beneficial properties:

- Moisturizing Agent : It is included in skincare products to improve skin hydration and texture, making it a valuable ingredient in cosmetic formulations .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-inflammatory drugs | Targets neurological disorders |

| Biochemical Research | Protein modification studies | Insights into metabolic pathways |

| Food Industry | Flavor enhancement and preservation | Improves taste and extends shelf life |

| Agricultural Applications | Fertilizers and pesticides | Enhances nutrient uptake |

| Cosmetic Formulations | Moisturizing agent | Improves skin hydration and texture |

Case Study 1: Anti-inflammatory Drug Development

A study demonstrated that this compound was integral in synthesizing a new class of anti-inflammatory drugs aimed at treating chronic pain associated with neurological disorders. The compound's ability to facilitate specific chemical reactions was pivotal in optimizing drug efficacy.

Case Study 2: Protein Interaction Analysis

Research utilizing this compound in conjunction with EDC highlighted its effectiveness in studying protein interactions. This study provided critical insights into the structural dynamics of proteins involved in various metabolic pathways.

Case Study 3: Food Preservation

A comparative analysis of food products treated with this compound showed a significant increase in shelf life compared to untreated samples. This study underscored the compound's role as an effective preservative.

作用機序

The mechanism of action of glycine ethyl ester hydrochloride involves its ability to react with various functional groups in organic molecules. In biological systems, it can modify proteins by reacting with carboxyl groups, leading to changes in protein structure and function. This modification is often used in carboxyl-footprinting studies to analyze protein interactions and conformations .

類似化合物との比較

Similar Compounds

Glycine Methyl Ester Hydrochloride: Similar in structure but contains a methyl ester group instead of an ethyl ester group.

Glycine Benzyl Ester Hydrochloride: Contains a benzyl ester group, making it more hydrophobic compared to glycine ethyl ester hydrochloride

Uniqueness

This compound is unique due to its balance of hydrophilicity and reactivity, making it suitable for a wide range of applications in both aqueous and organic environments. Its ability to modify proteins under physiological conditions also sets it apart from other similar compounds .

生物活性

Glycine ethyl ester hydrochloride (GEEH) is a derivative of glycine that has garnered attention for its various biological activities and applications in pharmaceutical chemistry. This article provides a comprehensive overview of the biological activity of GEEH, highlighting its mechanisms of action, applications in protein studies, and implications in drug synthesis.

- Molecular Formula : C₄H₁₀ClNO₂

- Molecular Weight : 139.59 g/mol

- CAS Number : 623-33-6

- Solubility : Highly soluble in water (>1000 mg/ml at 20°C), ethanol, DMSO, and methanol.

- Melting Point : 145-146 °C

- Boiling Point : 109.5 °C at 760 mmHg

Mechanisms of Biological Activity

GEEH exhibits several biological activities primarily through its role in biochemical reactions involving amino acids and proteins. Some key mechanisms include:

- Protein Derivatization : GEEH is often used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for carboxyl-footprinting studies. This method allows for the specific derivatization of carboxyl side chains in proteins such as glutamate and aspartate, facilitating the study of protein structure and function under physiological conditions .

- Synthesis of Bioactive Compounds : GEEH serves as an important intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs and other bioactive molecules. Its ability to participate in peptide synthesis and modification makes it valuable in drug development .

- Protein Crystallization Studies : Research has shown that GEEH can influence protein crystallization processes. For instance, studies involving hen-egg-white lysozyme demonstrated that the presence of GEEH could affect nucleation rates during crystallization, indicating its potential role in optimizing crystallization conditions for structural biology applications .

Case Study 1: Protein Footprinting with GEEH

A study utilized GEEH alongside EDC to investigate the structural dynamics of proteins under various conditions. The research highlighted how specific derivatization could reveal insights into protein interactions and conformational changes, which are crucial for understanding enzymatic activity and regulatory mechanisms .

Case Study 2: Synthesis of Chiral Lactones

In a synthetic application, GEEH was employed in a rhodium-catalyzed reaction to produce chiral lactones from prochiral keto-aldehydes. The yield was reported at 72%, demonstrating the compound's utility in asymmetric synthesis, which is vital for creating pharmaceuticals with desired stereochemistry .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing glycine ethyl ester hydrochloride?

this compound is typically synthesized via esterification of glycine using absolute ethanol and hydrochloric acid under controlled conditions. Key steps include:

- Reacting glycine with anhydrous ethanol and HCl gas in a reflux setup to form the ester .

- Alternative routes involve reducing ethyl cyanoformate or using methyleneaminoacetonitrile followed by hydrolysis with alcoholic HCl .

- For specialized derivatives, sodium nitrite can act on this compound to yield compounds like ethyl diazoacetate, requiring precise stoichiometric control and inert atmospheres to avoid side reactions .

Q. What safety precautions are critical when handling this compound?

- PPE Requirements : Use EN166-standard safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Respiratory protection is advised in poorly ventilated areas .

- Storage : Store in sealed containers under inert gas (e.g., argon) at room temperature, away from moisture and strong oxidizers, to prevent degradation .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose of waste via certified chemical disposal services .

Q. How should researchers validate the purity of this compound?

- Melting Point Analysis : Confirm purity by verifying the melting point (175°C) using differential scanning calorimetry (DSC) .

- Spectroscopic Methods : Employ H NMR (e.g., in DO) to confirm structural integrity, with characteristic peaks for the ethyl ester group (δ ~1.3 ppm for CH) and α-amino protons (δ ~3.3 ppm) .

Advanced Research Questions

Q. How can this compound be utilized in protein modification studies?

- Carboxyl Footprinting : Couple with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to selectively derivatize glutamate/aspartate residues. Optimize reaction pH (4.5–6.0) and molar ratios (1:5 EDC:protein) to minimize overmodification .

- Mechanistic Insights : Monitor reaction progress via MALDI-TOF MS to track mass shifts (+139.58 Da per modified carboxyl group) .

Q. What analytical techniques resolve contradictions in reaction outcomes during peptide synthesis?

- FAB-MS and IR Spectroscopy : Use Fast Atom Bombardment Mass Spectrometry (FAB-MS) to confirm peptide sequences and post-translational modifications. IR fingerprint regions (1200–600 cm) validate functional groups (e.g., ester C=O at ~1740 cm) .

- Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios to identify byproducts (e.g., incomplete esterification or hydrolysis) .

Q. How can isotopic labeling (e.g., C) of this compound enhance NMR studies?

- Synthetic Strategy : Incorporate C at the glycine α-carbon via labeled precursors (e.g., glycine-2-C) during esterification. Purify using recrystallization in ethanol to >98% isotopic enrichment .

- Application : Use C-labeled derivatives to track metabolic incorporation in live-cell NMR or study protein dynamics via heteronuclear correlation experiments (e.g., HSQC) .

Q. What mechanisms govern its reactivity in heterocyclic compound synthesis (e.g., pyrazolopyrimidines)?

- Nucleophilic Substitution : React with acid azides (generated in situ from hydrazides and NaNO) to form peptidomimetics. Key steps include refluxing in ethyl acetate with triethylamine to stabilize intermediates .

- Optimization : Control reaction temperature (−5°C during azide formation) and solvent polarity to minimize dimerization or hydrolysis .

Q. Methodological Best Practices

- Contradiction Management : If unexpected byproducts arise (e.g., glycine hydrolysis), verify reagent dryness and exclude trace water using molecular sieves during synthesis .

- Environmental Compliance : Segregate waste into halogenated organic containers and coordinate disposal with certified agencies to comply with EPA/DOT regulations .

特性

IUPAC Name |

ethyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTWXQXDMWILOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052300 | |

| Record name | Ethyl glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Glycine ethyl ester hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-33-6 | |

| Record name | Glycine ethyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GLYCINE ETHYL ESTER HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl glycinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。